molecular formula C18H18O3 B14151263 2-Oxo-1,4-diphenylbutyl acetate CAS No. 89249-27-4

2-Oxo-1,4-diphenylbutyl acetate

Katalognummer: B14151263
CAS-Nummer: 89249-27-4
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: VLESCZFECOEFPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1,4-diphenylbutyl acetate is a chemical compound with the molecular formula C18H16O3 It is known for its unique structure, which includes a ketone group (2-oxo) and an acetate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,4-diphenylbutyl acetate typically involves the reaction of 1,4-diphenylbutane-2,3-dione with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The product is then purified through techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-1,4-diphenylbutyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Oxo-1,4-diphenylbutyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-1,4-diphenylbutyl acetate involves its interaction with specific molecular targets and pathways. The ketone and acetate groups play a crucial role in its reactivity and interactions. The compound may act as an electrophile in various reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-1,4-diphenylbutane: Lacks the acetate group, making it less reactive in certain substitution reactions.

    1,4-Diphenylbutane-2,3-dione: Precursor in the synthesis of 2-Oxo-1,4-diphenylbutyl acetate.

    2-Oxo-1,4-diphenylbutyl alcohol: Reduction product of this compound.

Eigenschaften

CAS-Nummer

89249-27-4

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

(2-oxo-1,4-diphenylbutyl) acetate

InChI

InChI=1S/C18H18O3/c1-14(19)21-18(16-10-6-3-7-11-16)17(20)13-12-15-8-4-2-5-9-15/h2-11,18H,12-13H2,1H3

InChI-Schlüssel

VLESCZFECOEFPL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.